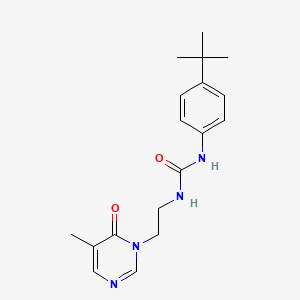
1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility in the creation of cyclic urea derivatives. For example, a method involves condensing urea, benzaldehyde, and ethyl acetoacetate by the Biginelli reaction, followed by several steps to form specific urea derivatives. These compounds were characterized based on spectral data and screened for their antioxidant activity (George et al., 2010).
Biological Activities
- Some cyclic urea derivatives have been evaluated for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This suggests potential applications in treating conditions associated with enzyme dysfunction or imbalance (Sujayev et al., 2016).
- Another study explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to study the substituent effect on complexation, indicating their potential in creating specific molecular interactions and structures (Ośmiałowski et al., 2013).
Molecular Devices and Complexation
- Certain urea derivatives have been complexed with cyclodextrins to form molecular devices. These complexes undergo photoisomerization, which could be exploited in designing molecular switches or sensors (Lock et al., 2004).
Environmental and Chemical Applications
- Urea derivatives have also been studied for their application in environmental science, such as the degradation of chlorimuron-ethyl by Aspergillus niger, which highlights the potential use of these compounds in bioremediation processes (Sharma et al., 2012).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-19-12-22(16(13)23)10-9-20-17(24)21-15-7-5-14(6-8-15)18(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDYFIZFUXDILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

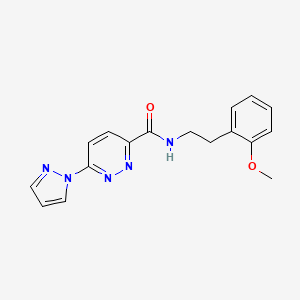
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2433347.png)
![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)
![3-Fluoro-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2433349.png)
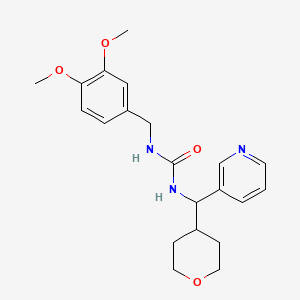
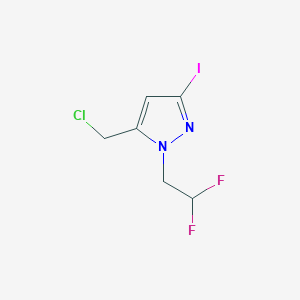
![Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2433356.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2433357.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)
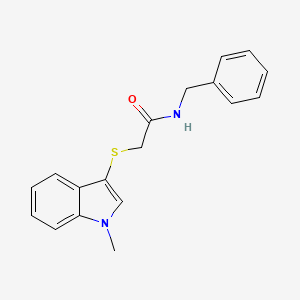
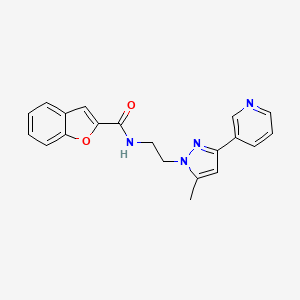

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)